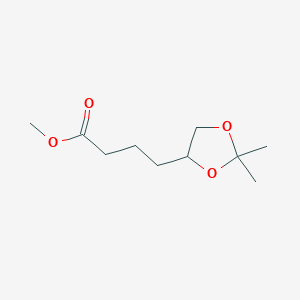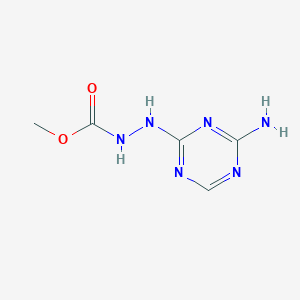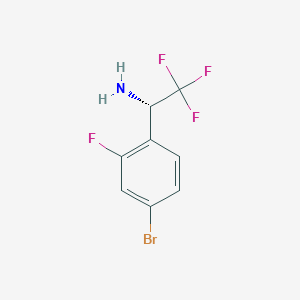
Hexane-2,3,4,5-tetraol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexane-2,3,4,5-tetraol is an organic compound with the molecular formula C(6)H({14})O(_4) It is a tetrahydroxy derivative of hexane, meaning it has four hydroxyl (OH) groups attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexane-2,3,4,5-tetraol can be synthesized through several methods. One common approach involves the hydroxylation of hexane using strong oxidizing agents. For instance, osmium tetroxide (OsO(_4)) can be used in the presence of hydrogen peroxide (H(_2)O(_2)) to introduce hydroxyl groups at specific positions on the hexane chain.
Industrial Production Methods: In an industrial setting, the production of this compound might involve catalytic processes that ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the hydroxylation reaction under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: Hexane-2,3,4,5-tetraol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form hexane or partially reduced to form diols.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens, through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Substitution: Thionyl chloride (SOCl(_2)) for converting hydroxyl groups to chlorides.
Major Products:
Oxidation: Hexane-2,3,4,5-tetraone or hexane-2,3,4,5-tetracarboxylic acid.
Reduction: Hexane-2,3-diol or hexane-2,3,4-triol.
Substitution: Hexane-2,3,4,5-tetrachloride.
Scientific Research Applications
Hexane-2,3,4,5-tetraol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules. Its multiple hydroxyl groups make it a versatile intermediate in organic synthesis.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its use as a scaffold for drug development.
Industry: Utilized in the production of polymers and as a stabilizer in certain chemical processes.
Mechanism of Action
The mechanism by which hexane-2,3,4,5-tetraol exerts its effects depends on its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. In metabolic pathways, it may act as a substrate for enzymes that catalyze its conversion to other biologically active compounds.
Comparison with Similar Compounds
Hexane-2,3,4,5-tetraol can be compared with other polyhydroxy compounds such as:
Hexane-1,2,3,4-tetraol: Differing in the position of hydroxyl groups, which affects its reactivity and applications.
Hexane-1,2,3,5-tetraol: Another isomer with distinct chemical properties and uses.
Hexane-1,2,3,6-tetraol: Similar in structure but with different physical and chemical characteristics.
Properties
Molecular Formula |
C6H14O4 |
|---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
hexane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H14O4/c1-3(7)5(9)6(10)4(2)8/h3-10H,1-2H3 |
InChI Key |
TZQPAZWGRJYTLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(C(C)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Ethyl6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13130751.png)

![Tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+)](/img/structure/B13130774.png)
